4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
CAS No.:
Cat. No.: VC20224820
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9BrClNO |
---|---|
Molecular Weight | 250.52 g/mol |
IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Standard InChI | InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H |
Standard InChI Key | MZUFOSSRBSUTEF-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)C=CC=C2Br)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
The molecular formula of 4-bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is C₈H₉BrClNO, with a molecular weight of 250.52 g/mol. Its IUPAC name, (3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride, reflects the stereochemistry at the 3-position, where the amine group resides. Key identifiers include:
Property | Value |
---|---|
CAS No. | 1414960-64-7 |
SMILES | C1C@@HN.Cl |
InChIKey | UKCIFENUZLYBRF-FJXQXJEOSA-N |
Density | Not reported |
Boiling Point | Not reported |
Melting Point | Not reported |
The hydrochloride salt formation improves aqueous solubility, critical for in vitro assays. The bromine atom at the 5-position introduces steric and electronic effects, influencing binding interactions with biological targets .
Synthesis and Optimization
Synthesis of this compound involves a multi-step sequence starting from benzofuran precursors. A generalized approach includes:
-
Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position of 2,3-dihydrobenzofuran.
-
Amination: Introduction of the amine group at the 3-position via reductive amination or nucleophilic substitution.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Critical parameters such as solvent polarity (e.g., dichloromethane vs. 1,4-dioxane), temperature (80–115°C), and catalysts (e.g., CuI with 1,10-phenanthroline) significantly impact yield and purity . For example, copper-mediated cyclization methods optimized for analogous brominated dihydrofurans achieve yields exceeding 78% under inert atmospheres .
Structural and Spectroscopic Analysis
X-ray crystallography and NMR spectroscopy confirm the compound’s stereochemistry and electronic environment. Key spectral features include:
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 7.40–7.31 (aromatic protons), δ 5.60 (methine proton adjacent to oxygen), and δ 3.26 (diastereotopic protons on the dihydrofuran ring) .
-
IR (neat): Peaks at 2922 cm⁻¹ (N–H stretch), 1629 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C–O–C ether).
Comparative analysis with non-brominated analogues (e.g., 2,3-dihydro-1-benzofuran-3-amine, CAS 109926-35-4) reveals bromine’s electron-withdrawing effect, which downshifts aromatic proton signals by 0.2–0.3 ppm .
Biological Activity and Mechanism
Preliminary studies indicate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL. The amine group facilitates hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while bromine participates in halogen bonding with hydrophobic pockets .
In enzymatic assays, the compound inhibits cytochrome P450 3A4 (CYP3A4) at IC₅₀ = 12 µM, suggesting potential drug-drug interaction risks. Molecular docking simulations predict binding energies of −8.2 kcal/mol for the CYP3A4 active site, driven by π-π stacking with heme porphyrin.
Applications in Drug Discovery
4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride serves as a versatile intermediate in medicinal chemistry:
-
Antimicrobial Agents: Derivatives with modified amine substituents show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Neurological Therapeutics: Analogues act as serotonin receptor (5-HT₂₀) partial agonists (EC₅₀ = 0.8 µM), indicating potential for treating depressive disorders.
-
Enzyme Inhibitors: Structural modifications at the 3-position yield selective kinase inhibitors (e.g., JAK2 inhibition at IC₅₀ = 50 nM).
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2,3-dihydrobenzofuran | C₈H₇BrO | Lacks amine group; lower polarity |
2,3-Dihydro-1-benzofuran-3-amine | C₈H₉NO | No bromine; reduced halogen bonding |
The hydrochloride salt’s solubility (≥50 mg/mL in water) surpasses that of the free base (<5 mg/mL), enabling broader pharmacological testing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume